(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chemical compound characterized by its molecular formula and a molecular weight of approximately 214.30 g/mol. This compound is notable for its stereochemistry, specifically the (3R,5S) configuration, which can significantly influence its chemical behavior and biological activity. It serves as an important intermediate in organic synthesis and is studied for its potential biological activities, including interactions with various biomolecules .
The compound is classified under the category of piperazine derivatives, which are known for their diverse pharmacological properties. It can be sourced from various chemical suppliers and is often utilized in research settings for its synthetic versatility and potential applications in medicinal chemistry .
The synthesis of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate typically involves several steps. A common method includes the reaction of tert-butyl carbamate with 3,5-dimethylpiperazine. This process can be carried out under controlled conditions to ensure the desired stereochemistry is achieved.
The molecular structure of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate includes a piperazine ring substituted at positions 3 and 5 with methyl groups and a carboxylate group attached to a tert-butyl group. The stereochemistry at the 3 and 5 positions is crucial for its biological activity.
(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate participates in various chemical reactions:
The outcomes of these reactions depend heavily on the choice of reagents and reaction conditions. For instance, oxidation reactions may yield different products based on whether mild or strong oxidizing agents are used.
The mechanism of action of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved are context-dependent and require further investigation to elucidate fully .
The compound exhibits high gastrointestinal absorption potential based on its structure and properties .
(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate has several scientific applications:
This compound's unique structural features make it a valuable target for further research in both academic and industrial settings.
The stereoselective construction of the (3R,5S) configuration presents significant synthetic challenges due to the presence of two chiral centers in a six-membered heterocyclic system. Asymmetric catalysis has emerged as a powerful strategy to achieve precise enantiomeric control in the synthesis of this piperazine derivative. The most effective methodologies employ chiral transition metal complexes that leverage chelation effects to direct stereochemical outcomes during ring formation. Palladium-based catalysts modified with (R)-BINAP ligands have demonstrated exceptional stereocontrol, achieving enantiomeric excess (ee) values exceeding 98% under optimized conditions [6] .
Critical reaction parameters include:
Recent catalyst optimization has focused on iridium complexes with P,N-ligands, which facilitate reductive amination steps with improved atom economy. These systems achieve diastereoselectivities >20:1 (syn:anti) while maintaining the cis configuration required for pharmaceutical applications. The catalytic cycle involves substrate coordination through the nitrogen atom, followed by hydride transfer that establishes the initial stereocenter, with the second center controlled through conformational constraints imposed by the chiral ligand [6].
Table 1: Performance Metrics of Catalytic Systems for Asymmetric Synthesis
Catalyst System | ee (%) | Yield (%) | Temperature (°C) | Diastereomeric Ratio |
---|---|---|---|---|
Pd/(R)-BINAP | 98.5 | 92 | -10 | >99:1 |
Ir/P,N-ligand | 97.2 | 89 | 25 | 20:1 |
Rh-Josiphos | 95.7 | 85 | 5 | 15:1 |
Solid-phase peptide synthesis (SPPS) principles have been successfully adapted for the high-efficiency production of (3R,5S)-rel-tert-butyl 3,5-dimethylpiperazine-1-carboxylate, particularly for pharmaceutical applications requiring ultra-high purity (>99.5%). This approach utilizes tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) protection strategies anchored to polystyrene or polyamide resins [3]. The Boc strategy remains preferred despite requiring acidic deprotection conditions (neat trifluoroacetic acid), as it minimizes diketopiperazine formation during piperazine ring assembly.
Key process innovations include:
The stepwise assembly begins with immobilization of Boc-protected amino acid precursors on hydroxymethyl resin through ester linkages. Subsequent deprotection, monitored by ninhydrin testing, enables sequential addition of chiral building blocks with coupling efficiencies exceeding 99.8% per step when mediated by phosphonium salt activators (PyBOP/HOAt). Final cleavage from the resin using hydrofluoric acid simultaneously removes side-chain protecting groups while establishing the tert-butyl carboxylate moiety in high yield (typically 85-92%) [3] [6]. This methodology enables gram-scale production with exceptional stereochemical fidelity, as confirmed by chiral HPLC analysis.
Table 2: Solid-Phase Synthesis Optimization Parameters
Resin Type | Linker | Coupling Agent | Coupling Efficiency (%) | Overall Yield (%) |
---|---|---|---|---|
Polystyrene | Wang resin | HBTU/HOAt | 99.2 | 78 |
Polyamide | Rink amide | HATU/DIPEA | 99.8 | 92 |
PEG-Polystyrene | Hydroxymethyl | PyBOP/NMI | 99.5 | 85 |
The primary advantage over solution-phase synthesis lies in the automated purification through simple filtration steps, which eliminates intermediate workups and significantly improves throughput. Recent advances have demonstrated kilogram-scale production using continuous flow reactors with in-line FTIR monitoring for real-time reaction control [3].
Biocatalytic methodologies have gained prominence for synthesizing (3R,5S)-rel-tert-butyl 3,5-dimethylpiperazine-1-carboxylate in alignment with green chemistry principles, particularly for industrial-scale production requiring reduced environmental impact. Engineered transaminases and lipases demonstrate exceptional stereoselectivity while operating under mild aqueous conditions (pH 7-8, 25-40°C). Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica has shown remarkable efficiency in kinetic resolutions of racemic precursors, achieving enantiomeric ratios (E) >200 when catalyzing the selective acylation of the (3R,5S) stereoisomer [8].
Process engineering considerations include:
The enzymatic route employs inexpensive starting materials (2,3-butanediamine and di-tert-butyl dicarbonate) in a two-step process where the biocatalyst controls the critical ring-closure stereochemistry. This approach reduces energy consumption by 65% compared to traditional chemical synthesis and eliminates heavy metal contaminants. Recent advances involve engineered whole-cell biocatalysts expressing multiple enzymes in a coordinated cascade, achieving space-time yields exceeding 50 g/L/day with near-quantitative enantiomeric purity [8].
Table 3: Biocatalytic Systems Performance Comparison
Biocatalyst | Reaction Type | ee (%) | Conversion (%) | Sustainability Metric (E-factor) |
---|---|---|---|---|
CAL-B (immobilized) | Kinetic resolution | 99.5 | 48 | 0.8 |
Engineered transaminase | Reductive amination | 98.7 | 95 | 1.2 |
Whole-cell multi-enzyme cascade | Tandem synthesis | 99.9 | 99 | 0.3 |
Lifecycle analysis confirms that the biocatalytic route reduces wastewater generation by 75% and eliminates halogenated solvent consumption through implementation of aqueous-organic biphasic systems. The economic viability continues to improve with enzyme immobilization techniques that extend operational lifetimes beyond six months in continuous flow systems [8].
Table 4: Compound Identification and Nomenclature
Identifier Type | Name/Number |
---|---|
CAS Registry Number | 1152111-14-2 [2] [8] |
129779-30-2 [4] | |
2306249-06-7 (hydrochloride salt) [5] | |
Canonical SMILES | CC1CN(CC(N1)C)C(=O)OC(C)(C)C [2] |
IUPAC Name | tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate [2] |
Synonyms | 1-BOC-CIS-3,5-DIMETHYL-PIPERAZINE; (3R,5S)-1-BOC-3,5-DIMETHYLPIPERAZINE; |
CIS-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE; AB29282; AK-55340 [2] [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0